3-Bromocinnolin-4-ol
Description
Historical Context and Significance of Cinnoline (B1195905) Heterocycles in Medicinal Chemistry and Organic Synthesis
The study of cinnoline and its derivatives is a continuously evolving branch of organic chemistry. ajrconline.org Since the first synthesis of the parent cinnoline molecule by Richter in 1883, researchers have developed numerous methods for creating these heterocycles. eurekaselect.com Historically, these compounds were recognized for their unique structural activity and have been a subject of interest for their potential applications. pnrjournal.compnrjournal.com The cinnoline nucleus is considered a vital bicyclic heterocycle and serves as a fundamental structural subunit for many compounds with significant pharmaceutical properties. mdpi.com
The significance of cinnoline heterocycles is underscored by their wide spectrum of biological activities. mdpi.com Derivatives of cinnoline have been reported to exhibit properties including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and antihypertensive effects. ajrconline.orgmdpi.comzenodo.org This diverse pharmacological profile has established the cinnoline scaffold as a versatile lead compound in the pursuit of new therapeutic agents. wisdomlib.org The ability to modify the cinnoline core at various positions allows medicinal chemists to fine-tune the pharmacodynamic and pharmacokinetic properties, making it a valuable framework for drug discovery programs. mdpi.comzenodo.org In organic synthesis, cinnolines are valued as building blocks for more complex molecular architectures, including those used in the development of photoelectric materials and luminescent chemicals. zenodo.org
Overview of Substituted Cinnoline Derivatives in Contemporary Chemical Research
Contemporary research continues to explore the vast chemical space offered by substituted cinnoline derivatives. researchgate.net Scientists are actively synthesizing new analogues by introducing various functional groups onto the cinnoline ring system to modulate their biological effects. wisdomlib.org These efforts have led to the discovery of compounds with enhanced or novel activities, such as antitumor, anticonvulsant, and antitubercular properties. wisdomlib.org
Substituted cinnoline derivatives are investigated for their interactions with a range of biological targets, including enzymes like human neutrophil elastase and phosphodiesterases, as well as various receptors. zenodo.orgnih.gov For instance, certain 4-(pyridin-3-yl)cinnolines have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), which is a target for treating neurological disorders. ijper.org Furthermore, cinnoline-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. mdpi.comresearchgate.net The consistent finding across many studies is that the nature and position of the substituents on the cinnoline core are crucial determinants of the resulting biological activity. mdpi.com
Specific Focus on Halogenated Cinnolin-4-ol Derivatives
Within the broad family of cinnoline derivatives, halogenated variants, particularly at the C-3 and C-4 positions of the cinnolin-4-ol core, represent a chemically significant subgroup. Halogen atoms, owing to their electronic and steric properties, can profoundly influence a molecule's stability, reactivity, and biological activity. Research has shown that the introduction of halogen substituents, such as chlorine or bromine, can lead to compounds with potent antimicrobial and antifungal activities. mdpi.comrroij.com
Specifically, derivatives of cinnolin-4-ol, where the hydroxyl group can exist in tautomeric equilibrium with the keto form (cinnolin-4(1H)-one), are of special interest. The presence of a halogen at the adjacent C-3 position can influence this tautomeric balance and the molecule's reactivity. nih.gov For example, 6-bromocinnolin-4-ol (B1266991) is noted for its potential anti-tumor and anti-inflammatory properties and serves as a key intermediate in medicinal chemistry research. lookchem.com The bromine substitution is thought to confer distinct chemical and biological activities, making these compounds valuable for developing new pharmaceuticals and potentially new materials. lookchem.com
Academic Research Landscape of 3-Bromocinnolin-4-ol (B187659)
The academic research landscape for this compound (CAS No. 19419-09-1) positions it primarily as a reactive chemical and a building block for organic synthesis. biosynth.comlookchem.com It is described as a nitrogenous, heteroaromatic compound that can be used as a reagent in the synthesis of more complex molecules. biosynth.com Its structure, featuring a bromine atom at the 3-position and a hydroxyl group at the 4-position of the cinnoline core, makes it a reactive intermediate. biosynth.com
Specific studies have incorporated 3-halogenated cinnolin-4(1H)-one scaffolds into the design of enzyme inhibitors. For example, in the development of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, the synthesis of 3-bromo substituted cinnolin derivatives was undertaken. nih.gov The presence of a halogen at this position was found to influence the prototropic tautomerism and the reaction pathways during synthesis. nih.gov While detailed toxicological properties have not been thoroughly investigated, the compound is utilized in laboratory settings for research and development, particularly in the pharmaceutical field. lookchem.comcapotchem.cn Its availability from chemical suppliers indicates its role as a research chemical for synthetic applications. sigmaaldrich.comambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRVSTXNTMEAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromocinnolin 4 Ol and Its Analogs
Retrosynthetic Analysis of 3-Bromocinnolin-4-ol (B187659)
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the carbon-bromine bond and the bonds forming the pyridazinone ring of the cinnoline (B1195905) system.
A primary retrosynthetic disconnection involves the removal of the bromine atom at the C3 position via a functional group interconversion (FGI), leading to the precursor cinnolin-4-ol . This simplifies the target to the synthesis of the core heterocyclic structure.
Further deconstruction of cinnolin-4-ol points towards a key cyclization reaction. The formation of the N1-N2 and C3-C4 bonds of the pyridazinone ring can be envisioned through an intramolecular cyclization of a diazonium salt derived from an ortho-aminoaryl ketone. This leads to the identification of a substituted 2-aminoacetophenone (B1585202) as a plausible starting material. The synthesis of this precursor can, in turn, be traced back to simpler aromatic compounds. This retrosynthetic approach highlights the main synthetic challenges: the construction of the cinnolin-4-ol core and the regioselective introduction of the bromine atom.
Classical Synthetic Routes to the Cinnolin-4-ol Core Structure
The formation of the bicyclic cinnolin-4-ol system is a critical step in the synthesis of this compound. Classical methods predominantly rely on the construction of the pyridazinone ring onto a pre-existing benzene (B151609) ring through diazotization and subsequent cyclization reactions.
Diazotization Reactions in Cinnoline Synthesis
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of cinnoline synthesis. In the context of producing cinnolin-4-ols, this reaction is typically performed on a 2-aminoacetophenone derivative. The process involves treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
The generated arenediazonium salt is a highly reactive intermediate, poised for subsequent intramolecular reactions. The electrophilic nature of the diazonium group is crucial for the subsequent ring-closing step.
Cyclization Reactions for Cinnoline Ring Formation
The Borsche–Berkhout synthesis, also referred to as the Borsche and Herbert reaction, is a widely utilized method for the preparation of 4-hydroxycinnolines. researchgate.net This reaction involves the diazotization of an ortho-aminoacetophenone followed by an intramolecular cyclization of the resulting diazonium salt. researchgate.net The reaction is quite versatile, allowing for a range of substituents on the benzene ring and generally providing good yields, often in the range of 70-90%. researchgate.net
| Starting Material (2-Aminoacetophenone Derivative) | Reaction Conditions | Product (Cinnolin-4-ol Derivative) | Yield (%) |
| 2-Aminoacetophenone | 1. NaNO₂, HCl, 0-5 °C; 2. Heat | Cinnolin-4-ol | 70-90 |
| 5-Nitro-2-aminoacetophenone | 1. NaNO₂, HCl, 0-5 °C; 2. Heat | 6-Nitro-4-hydroxycinnoline | Not specified |
| 4,5-Dichloro-2-aminoacetophenone | 1. NaNO₂, HCl, 0-5 °C; 2. Heat | 7,8-Dichloro-4-hydroxycinnoline | Not specified |
Direct Bromination Strategies for this compound
With the cinnolin-4-ol core in hand, the next critical step is the introduction of a bromine atom at the 3-position. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Bromination of Cinnolin-4-ol
The cinnolin-4-ol ring system is susceptible to electrophilic attack. The hydroxyl group at the C4 position is an activating group, directing incoming electrophiles to the adjacent C3 position. Common brominating agents for such reactions include molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform, and N-bromosuccinimide (NBS).
The reaction with molecular bromine proceeds through the typical mechanism of electrophilic aromatic substitution, where the bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich C3 position of the cinnolin-4-ol. Subsequent loss of a proton restores aromaticity and yields the 3-bromo derivative.
N-Bromosuccinimide is another effective reagent for the bromination of activated aromatic rings. The reaction with NBS can be initiated by a radical initiator or can proceed via an ionic pathway, especially in the presence of an acid catalyst.
Regioselective Bromination Approaches
The inherent electronic properties of the cinnolin-4-ol ring system favor electrophilic substitution at the C3 position. The electron-donating nature of the hydroxyl group at C4 strongly activates the ortho position (C3) towards electrophilic attack. This inherent regioselectivity often simplifies the synthesis of this compound, as the desired isomer is typically the major product.
While specific examples detailing the bromination of the parent cinnolin-4-ol are not extensively documented in readily available literature, the principles of electrophilic substitution on analogous heterocyclic systems, such as quinolin-4-ones, suggest that the C3 position is the most nucleophilic and therefore the most likely site of bromination. The reaction conditions, such as the choice of solvent and brominating agent, can be optimized to maximize the yield of the desired 3-bromo isomer and minimize the formation of any potential side products.
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) |
| Cinnolin-4-ol | Br₂ | Acetic Acid | Room Temp. | This compound | Data not available |
| Cinnolin-4-ol | NBS | CCl₄ | Reflux, Initiator | This compound | Data not available |
Advanced Synthetic Techniques for this compound Derivatives
The functionalization of the cinnoline ring system is crucial for developing novel compounds with tailored properties. Modern synthetic chemistry offers powerful tools for the precise modification of such heterocyclic scaffolds. These advanced techniques, including C-H functionalization, palladium-catalyzed cross-coupling, and photoredox catalysis, have become central to expanding the chemical space of cinnoline derivatives.
Carbon-hydrogen (C-H) functionalization has emerged as a powerful and efficient strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. In the context of cinnoline synthesis, C-H functionalization provides a direct pathway to introduce complexity and diversity to the heterocyclic core. rsc.org
Rhodium-catalyzed reactions, for instance, have been successfully employed for the dehydrogenative C–H/N–H functionalization to construct complex cinnoline-containing fused systems. rsc.org These methods often involve the reaction of a cinnoline precursor with alkynes or other coupling partners, leading to annulated products. researchgate.net Similarly, palladium-catalyzed C-H activation has been utilized for the sequential formation of C-C and C-N bonds to generate benzo[c]cinnoline (B3424390) libraries from aryl hydrazine (B178648) precursors. acs.org While direct C-H functionalization on the this compound scaffold is not extensively documented, the principles established for related N-heterocycles are applicable. nih.gov These strategies hold significant potential for modifying the benzene ring portion of the cinnoline core, enabling the introduction of various substituents to modulate the molecule's electronic and steric properties.
| C-H Functionalization Approach | Catalyst/Reagent | Reaction Type | Potential Application on Cinnoline Core |
| Dehydrogenative C–H/N–H Annulation | Rh(III) complexes | Cyclization/Annulation | Synthesis of fused polycyclic cinnoline systems. rsc.orgresearchgate.net |
| Oxidative C-H Arylation | Pd(OAc)₂ / AgOAc | Arylation | Introduction of aryl groups at specific positions. acs.org |
| Substrate-Directed C-H Activation | Pd(OAc)₂ | C-C and C-N bond formation | Building benzo[c]cinnoline scaffolds. acs.org |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-heterocycles like this compound. The bromine atom at the C3-position serves as a versatile handle for introducing a wide array of substituents through various well-established coupling protocols. nih.gov These reactions are valued for their mild conditions and high tolerance of diverse functional groups. nih.gov
The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can be used to install olefinic groups onto the cinnoline core. For example, this compound can react with styrene (B11656) in the presence of a palladium catalyst to form (E)-3-(phenylethenyl)cinnolin-4-ol. Another key transformation is the Suzuki coupling , which pairs the halo-cinnoline with a boronic acid or ester to form a new C-C bond, enabling the introduction of aryl or vinyl groups. Similarly, the Stille coupling utilizes organostannane reagents and has been shown to be efficient for functionalizing related bromo-heteroaromatic cations. pitt.edu The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to amino-cinnoline derivatives. nih.gov These cascade reactions, often initiated by C-H activation or cross-coupling, allow for the rapid construction of complex molecular architectures from simple precursors. mdpi.com
| Palladium-Catalyzed Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ or Pd(PPh₃)₄ | C(sp²)-C(sp²) | Olefinic Cinnoline |
| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | Aryl/Vinyl Cinnoline pitt.edu |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, Cu(I) | C(sp²)-C(sp²) | Aryl/Vinyl/Alkynyl Cinnoline pitt.edu |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C(sp²)-N | Amino-Cinnoline nih.gov |
Visible-light photoredox catalysis has emerged as a powerful and sustainable methodology in modern organic synthesis. mdpi.com This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, enabling the formation of radical intermediates under exceptionally mild conditions. researchgate.net These reactive intermediates can then engage in a variety of bond-forming reactions.
In the synthesis of N-heterocycles, photoredox catalysis has been applied to annulation reactions, alkylations, and dearomatization processes. mdpi.comresearchgate.net For instance, metal-free photoredox catalysis using organic dyes has been reported for the cascade annulation reactions to build quinoline (B57606) scaffolds. mdpi.com While specific applications to this compound are still an emerging area, the principles are directly transferable. This strategy could be employed to introduce alkyl groups at various positions of the cinnoline ring through reductive cross-coupling or to construct complex fused systems via photo-induced cyclizations. researchgate.net The mild reaction conditions associated with photoredox catalysis make it compatible with a broad range of functional groups, offering a complementary approach to traditional transition-metal-catalyzed methods.
Synthesis of this compound Analogs and Compound Libraries
The synthesis of analogs and compound libraries is a cornerstone of medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships. mdpi.com Starting from a core scaffold like this compound, diverse libraries of related compounds can be generated by leveraging the synthetic methodologies described previously. pnrjournal.com
The bromine atom at the C3-position is the key functional handle for diversification. Using an array of palladium-catalyzed cross-coupling reactions, a multitude of substituents can be introduced. For example, a library of 3-aryl-cinnolin-4-ols can be prepared via Suzuki coupling by reacting this compound with a collection of different arylboronic acids. Similarly, Sonogashira coupling with various terminal alkynes would yield a library of 3-alkynyl analogs. C-H functionalization techniques can be applied to further modify the carbocyclic ring of the cinnoline nucleus, adding another dimension of structural diversity. researchgate.net This systematic approach allows for the rapid generation of numerous novel compounds from a common intermediate, which can then be screened for desired biological or material properties. pnrjournal.com
Purification and Isolation Methodologies in this compound Synthesis
The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to obtain compounds of high purity. The choice of method depends on the physical properties of the target compound (e.g., polarity, solubility, stability) and the nature of the impurities.
A standard purification sequence for a crude reaction mixture often begins with an aqueous workup. This typically involves quenching the reaction, followed by extraction of the product into a suitable organic solvent like ethyl acetate (B1210297). chemicalbook.com The organic layer is then washed with water, brine, or a mild basic solution (e.g., saturated sodium bicarbonate) to remove inorganic salts and acidic byproducts, before being dried over an anhydrous salt such as sodium sulfate. chemicalbook.com
For many cinnoline derivatives, the primary method for purification is silica (B1680970) gel column chromatography . chemicalbook.com A solvent system (eluent), commonly a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is chosen to achieve separation of the desired product from byproducts and unreacted starting materials. chemicalbook.com However, some N-heterocycles can be sensitive and may decompose on acidic silica gel. reddit.com In such cases, using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina (B75360) may be necessary. reddit.com
Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. nih.gov Solvents like ethyl acetate or ethanol (B145695) are often suitable for this purpose. reddit.com The final isolated product's identity and purity are typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. chemicalbook.com
| Technique | Purpose | Typical Reagents/Materials | Notes |
| Extraction | Initial separation of the product from the aqueous reaction mixture. | Ethyl acetate, Dichloromethane, Water, Brine. | Separates compounds based on differential solubility. chemicalbook.com |
| Washing | Removal of inorganic salts and acidic/basic impurities. | Saturated NaHCO₃ solution, dilute HCl. | Neutralizes the organic layer. chemicalbook.com |
| Column Chromatography | Separation of compounds based on polarity. | Silica gel, Alumina, Solvent gradients (e.g., Hexane/Ethyl Acetate). | The most common method for purifying organic compounds. chemicalbook.com |
| Recrystallization | Purification of solid compounds based on solubility differences. | Ethanol, Ethyl Acetate, Methanol. | Yields highly pure crystalline solids. nih.gov |
Reactivity and Mechanistic Investigations of 3 Bromocinnolin 4 Ol
Reactivity of the Carbon-Bromine (C-Br) Bond in 3-Bromocinnolin-4-ol (B187659)
The C-Br bond in this compound is a primary site for synthetic modification. The electronegativity difference between carbon and bromine polarizes the bond, making the carbon atom susceptible to attack by nucleophiles and enabling its participation in various cross-coupling reactions. libretexts.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving the C-Br bond allow for the introduction of a wide array of functional groups at the 3-position of the cinnoline (B1195905) ring. In these reactions, a nucleophile, a species with a lone pair of electrons, displaces the bromide ion. byjus.compressbooks.pub The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom bonded to the bromine. rammohancollege.ac.in
The reactivity in nucleophilic substitution is influenced by several factors, including the strength of the nucleophile and the reaction conditions. Stronger nucleophiles generally lead to faster reaction rates. savemyexams.com For instance, the halogen atom at the C4 position of 4-halocinnolines can be substituted by various nucleophiles such as water, alcoholates, sulfides, and amines. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent(s) | Product Type |
| Hydroxide | NaOH or KOH | 3-Hydroxycinnolin-4-ol |
| Alkoxides | NaOR | 3-Alkoxycinnolin-4-ol |
| Amines | RNH₂ or R₂NH | 3-Aminocinnolin-4-ol |
| Thiols | RSH | 3-(Alkylthio)cinnolin-4-ol |
This table provides illustrative examples of potential nucleophilic substitution reactions based on the general reactivity of halocinnolines.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in this compound is well-suited for such transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for creating new carbon-carbon bonds. For example, 4-chlorocinnoline (B183215) has been successfully coupled with boronic esters to yield 4-arylcinnolines. researchgate.net A similar reactivity would be expected for this compound, leading to 3-arylcinnolin-4-ols.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction has been used to prepare 4-ethynylcinnolines from 4-chlorocinnoline, suggesting that this compound could be a viable substrate for synthesizing 3-alkynylcinnolin-4-ols. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. tcichemicals.comorganic-chemistry.orgnrochemistry.comnumberanalytics.com This reaction is highly effective for a broad range of aryl halides and amines. organic-chemistry.orgnrochemistry.com The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond. numberanalytics.com This would allow for the synthesis of various 3-aminocinnolin-4-ol derivatives.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group at the 4-position of the cinnoline ring also offers opportunities for chemical modification, although its reactivity is intrinsically linked to the tautomeric equilibrium of the molecule.
O-Alkylation and O-Acylation Reactions
Direct O-alkylation and O-acylation of the hydroxyl group can be challenging due to the tautomeric nature of the cinnolin-4-ol system. In polar organic solvents, cinnolin-4-ol exists predominantly in the cinnolin-4(1H)-one form. holzer-group.at Consequently, reactions with alkylating agents like iodomethane (B122720) or epichlorohydrin (B41342) often result in N-alkylation rather than O-alkylation. holzer-group.at However, O-acylation can be achieved. For instance, treatment of 1H-cinnolin-4-one with m-toluoyl chloride can lead to the formation of both N-acylated and O-acylated products. nih.govtandfonline.com
Tautomerism Studies of the Cinnolin-4-ol Moiety
The cinnolin-4-ol moiety exhibits prototropic tautomerism, existing in equilibrium between the hydroxy (cinnolin-4-ol) and the keto (cinnolin-4(1H)-one) forms. Extensive spectroscopic studies, particularly using NMR (¹H, ¹³C, ¹⁵N), have shown that in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, cinnolin-4-ol exists exclusively as the cinnolin-4(1H)-one tautomer. researchgate.netresearchgate.netholzer-group.at This is supported by the chemical shift of the C-4 carbon, which appears at a value typical for a carbonyl carbon. holzer-group.at The predominance of the keto form is a critical consideration in planning synthetic transformations involving the hydroxyl group. nih.gov
Table 2: Spectroscopic Evidence for Tautomerism of Cinnolin-4-ol
| Spectroscopic Method | Observation in DMSO-d₆ | Conclusion |
| ¹³C-NMR | C-4 signal at ~170.3 ppm | Consistent with a carbonyl carbon, indicating the keto form. holzer-group.at |
| ¹⁵N-NMR | Two distinct nitrogen signals | Supports the fixed NH-form (keto tautomer). holzer-group.at |
| Comparison with "fixed" derivatives | NMR data closely matches 1-methylcinnolin-4(1H)-one | Confirms the predominance of the cinnolin-4(1H)-one structure. researchgate.netholzer-group.at |
Electrophilic Aromatic Substitution Reactions on the Cinnoline Core
The benzene (B151609) portion of the cinnoline ring system can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comuomustansiriyah.edu.iqmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The cinnoline system itself is a heterocyclic aromatic compound, and the nitrogen atoms influence the electron density of the bicyclic system. vulcanchem.com
Direct halogenation of cinnolin-4-ols is known to occur at the 3-position. For example, treatment of a cinnolin-4-ol with sulfuryl chloride can yield the corresponding 3-chlorocinnolin-4-ol. thieme-connect.de Nitration of cinnoline derivatives, typically using a mixture of nitric and sulfuric acid, can lead to a mixture of isomeric nitro products. thieme-connect.de For instance, nitration of cinnoline itself yields a mixture of 5-nitro- and 8-nitrocinnoline. thieme-connect.de The nitration of 4-hydroxycinnoline can produce multiple isomers, including 6-nitro and 8-nitro derivatives, depending on the reaction conditions. acs.org The introduction of a nitro group onto the benzene ring of this compound would be influenced by the directing effects of both the bromo and the hydroxyl/oxo groups, as well as the inherent reactivity of the cinnoline nucleus.
Mechanistic Pathways of Derivatization Reactions Involving this compound
Derivatization reactions of this compound can proceed through various mechanistic pathways, largely dependent on the nature of the reactants and the reaction conditions. The presence of multiple reactive sites—the bromine-bearing carbon, the enol-like hydroxyl group, and the nitrogen atoms of the cinnoline ring—allows for a diverse range of transformations. Mechanistic studies often focus on understanding how these sites interact and which pathway is favored under specific conditions.
The elucidation of reaction mechanisms hinges on the identification and characterization of transient species or reaction intermediates. taylorandfrancis.com In the context of this compound, derivatization reactions may involve several types of intermediates.
Reaction intermediates are transient chemical species that are formed during a reaction and are often difficult to isolate due to their high reactivity and short lifespan. allen.in However, their existence can be inferred through spectroscopic methods or trapping experiments. For reactions involving this compound, potential intermediates could include:
Carbocation Intermediates: In electrophilic substitution reactions or certain nucleophilic substitution pathways (like an SN1 reaction), the formation of a carbocation intermediate is plausible. libretexts.org The stability of such an intermediate would be influenced by the electronic effects of the cinnoline ring and the bromine substituent. A potential energy diagram for a reaction proceeding through a carbocation shows this intermediate as a valley between two transition states. libretexts.org
Anionic Intermediates: The acidic proton of the 4-hydroxyl group can be abstracted by a base to form a cinnolin-4-olate anion. This anion is a key intermediate in O-alkylation and O-acylation reactions. Its negative charge can be delocalized over the oxygen and nitrogen atoms, influencing the regioselectivity of subsequent reactions. Carbanions, another type of anionic intermediate, are formed when a strong base reacts with an organic compound and act as nucleophiles. allen.in
Radical Intermediates: In reactions initiated by radical initiators or light, the formation of radical intermediates is possible. These are species with one or more unpaired electrons. taylorandfrancis.com
Charge-Transfer Complexes: In some reactions, a charge-transfer (CT) complex may form between the electron-rich cinnoline system (as a donor) and an electron-deficient reactant (an acceptor). ajol.info These complexes can be precursors to the final products and their formation can sometimes be observed spectroscopically. ajol.info
The characterization of these intermediates often relies on a combination of computational modeling and experimental techniques. While direct observation is challenging, the structure of the final products often provides strong evidence for the nature of the intermediates involved.
Table 1: Potential Reaction Intermediates in Derivatization of this compound
| Intermediate Type | Potential Formation Scenario | Key Characteristics |
| Carbocation | Electrophilic addition or SN1-type substitution | Positively charged carbon, sp² hybridized, planar geometry. allen.inlibretexts.org |
| Anion (Cinnolin-4-olate) | Deprotonation of the 4-hydroxyl group | Negatively charged, acts as a potent nucleophile. |
| Radical | Reactions under radical-initiating conditions | Contains unpaired electrons. taylorandfrancis.com |
| Charge-Transfer Complex | Reaction with strong π-acceptors | Formation of a complex between an electron donor and acceptor. ajol.info |
The outcome of a chemical reaction is often determined by a competition between kinetic and thermodynamic control. libretexts.org This principle is particularly relevant for this compound, where multiple reaction pathways can lead to different products.
Kinetic Control: A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The product that is formed fastest (i.e., via the lowest activation energy barrier) will be the major product, even if it is not the most stable one. libretexts.org Such reactions are typically conducted at lower temperatures to prevent the system from reaching thermodynamic equilibrium.
Thermodynamic Control: A reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products. The most stable product will be the major product, assuming the reaction conditions (e.g., higher temperatures, longer reaction times) allow for the reversal of the initial product formation and the establishment of an equilibrium. libretexts.org
In the derivatization of this compound, for instance, a reaction might yield an initial product through a kinetically favored pathway. If this product can revert to the starting materials or an intermediate, and a more stable, alternative product exists, allowing the reaction to proceed for a longer time or at a higher temperature may lead to the formation of the thermodynamically favored product. libretexts.org
The study of reaction kinetics, including the determination of rate constants and activation energies, provides quantitative insights into these processes. ajol.infotubitak.gov.tr Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes help in understanding the spontaneity and equilibrium position of the reaction. tubitak.gov.tr For example, a negative ΔG° indicates a spontaneous process. tubitak.gov.tr
Table 2: Factors Influencing Kinetic vs. Thermodynamic Product Distribution
| Factor | Influence on Product Outcome | Rationale |
| Temperature | Low temperature often favors the kinetic product. | Insufficient energy to overcome the activation barrier to the thermodynamic product or to reverse the formation of the kinetic product. libretexts.org |
| High temperature often favors the thermodynamic product. | Provides sufficient energy to overcome higher activation barriers and allows the system to reach equilibrium, favoring the most stable product. libretexts.org | |
| Reaction Time | Short reaction times may favor the kinetic product. | The fastest-forming product predominates before equilibrium is established. |
| Long reaction times can favor the thermodynamic product. | Allows for the establishment of equilibrium. | |
| Solvent | Solvent polarity can influence the stability of intermediates and transition states. | Can alter the relative activation energies for competing pathways. ajol.info |
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity and regioselectivity are fundamental concepts in organic synthesis that describe the preferential reaction of one functional group over another, or at one position over another, respectively. durgapurgovtcollege.ac.inslideshare.net
Chemoselectivity: This refers to the ability of a reagent to react with one functional group in the presence of other, different functional groups. slideshare.net In this compound, a reagent could potentially react with the hydroxyl group, the C-Br bond, or the N-atoms of the ring. For example, a mild acylating agent might selectively react with the more nucleophilic hydroxyl group (or its conjugate base) while leaving the C-Br bond intact. Conversely, certain organometallic coupling reactions might be designed to selectively target the C-Br bond.
Regioselectivity: This describes the preference for a reaction to occur at a specific position on a molecule when multiple similar positions are available. wikipedia.org A key example in the chemistry of this compound is the alkylation of the corresponding cinnolin-4-olate anion. This anion has two primary nucleophilic centers: the oxygen atom and one of the nitrogen atoms of the ring. Alkylation can therefore lead to either an O-alkylated or an N-alkylated product. The ratio of these regioisomers is often influenced by factors such as the nature of the alkylating agent, the counter-ion, the solvent, and the temperature. Generally, reactions under kinetic control (e.g., using more reactive alkylating agents at lower temperatures) might favor one regioisomer, while thermodynamic conditions could favor the other, more stable isomer.
The study of regioselectivity involves the careful analysis of product mixtures to determine the major and minor isomers. durgapurgovtcollege.ac.in Understanding and controlling both chemo- and regioselectivity are crucial for the efficient synthesis of specific derivatives of this compound for various applications.
Advanced Spectroscopic Characterization of 3 Bromocinnolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationholzer-group.at
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-Bromocinnolin-4-ol (B187659) can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons of the benzene (B151609) ring and the N-H proton of the cinnolinone ring. The aromatic region would likely show a complex pattern due to the coupling between the four adjacent protons on the benzene ring. Based on the analysis of similar structures like bromobenzene (B47551) and cinnoline (B1195905) derivatives, the chemical shifts can be predicted. chegg.comchemicalbook.com
The proton on the nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom. The protons on the benzene ring (H-5, H-6, H-7, and H-8) would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The H-8 proton, being peri to the carbonyl group, is expected to be the most deshielded.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-H | 10.0 - 12.0 | br s | 1H |
| H-8 | 8.2 - 8.4 | d | 1H |
| H-5 | 7.9 - 8.1 | d | 1H |
| H-7 | 7.6 - 7.8 | t | 1H |
| H-6 | 7.3 - 7.5 | t | 1H |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. A study on the tautomerism of cinnolin-4-ol revealed that the C-4 carbon appears as a carbonyl carbon (C=O) at a chemical shift of around 170 ppm, which is characteristic of a cinnolin-4(1H)-one structure. holzer-group.at The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. researchgate.netstackexchange.com The remaining six carbons of the benzene ring would appear in the aromatic region.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~170 |
| C-8a | ~138 |
| C-4a | ~125 |
| C-5 | ~124 |
| C-6 | ~133 |
| C-7 | ~128 |
| C-8 | ~116 |
| C-3 | ~110 |
Note: Predicted values are based on data from similar cinnoline structures and general ¹³C NMR chemical shift correlations. holzer-group.atutwente.nl
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Cross-peaks would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons in the benzene ring (C-5, C-6, C-7, and C-8) by correlating them to their attached protons (H-5, H-6, H-7, and H-8).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tsfx.edu.aupg.edu.pl The IR spectrum of this compound, existing as the cinnolin-4(1H)-one tautomer, would be characterized by several key absorption bands.
A broad absorption band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibration, likely broadened due to intermolecular hydrogen bonding. A strong, sharp peak around 1650-1680 cm⁻¹ is expected for the C=O (amide) stretching vibration. mdpi.com The spectrum would also display characteristic absorptions for C=C stretching of the aromatic ring in the 1600-1450 cm⁻¹ region and C-H stretching of the aromatic protons around 3100-3000 cm⁻¹. libretexts.org The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 1680-1650 (strong) | C=O stretch | Amide (Cinnolinone) |
| 1600-1450 | C=C stretch | Aromatic |
| ~1350 | C-N stretch | Amine |
| Below 1000 | C-Br stretch | Bromoalkane |
Note: These are predicted ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. scispace.com
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Fragmentation of the molecular ion would likely involve the loss of the bromine atom (·Br) or hydrogen bromide (HBr). Another common fragmentation pathway for similar heterocyclic compounds involves the loss of carbon monoxide (CO) from the cinnolinone ring. researchgate.netaip.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high accuracy. This allows for the unambiguous determination of the elemental formula of this compound (C₈H₅BrN₂O), confirming its composition. sci-hub.st
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique employed for the structural elucidation of organic compounds. nih.gov The process involves multiple stages of mass analysis, typically by selecting a precursor ion (often the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions (fragment ions). nih.govnih.gov The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering detailed insights into its structural components and connectivity. nih.gov
For this compound, soft ionization techniques like electrospray ionization (ESI) would first be used to generate the protonated molecular ion, [M+H]⁺. ncsu.edu This precursor ion is then isolated and fragmented. The fragmentation of N-containing heterocyclic compounds often involves characteristic cross-ring cleavages and the loss of small, stable neutral molecules. nih.gov
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would be a key diagnostic marker in the mass spectrum. Likely fragmentation pathways would include the loss of carbon monoxide (CO) from the keto form (3-bromo-4(1H)-cinnolinone), the elimination of the bromine atom, and cleavage of the diazine ring. The study of related fused N-heterocycles, such as pyridazino-indoles and pyrimido-cinnolines, shows that cross-ring fragmentation of the pyridazine (B1198779) or pyrimidine (B1678525) ring is a common occurrence. nih.gov
Table 1: Postulated MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 225/227 [M+H]⁺ | 197/199 | CO (28 Da) | Ion resulting from loss of carbon monoxide |
| 225/227 [M+H]⁺ | 146 | Br (79/81 Da) | C₈H₅N₂O⁺ ion |
| 225/227 [M+H]⁺ | 118 | Br, CO | C₇H₅N₂⁺ ion |
This table is based on theoretical fragmentation patterns and principles observed in similar N-heterocyclic structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.ukmsu.edu
The structure of this compound contains a cinnoline ring system, which is a conjugated aromatic system incorporating nitrogen heteroatoms, as well as a hydroxyl (or keto) group and a bromine atom. This extended π-system, along with the non-bonding (n) electrons on the oxygen and nitrogen atoms, constitutes a significant chromophore. libretexts.org
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to specific electronic transitions. azooptics.com The primary transitions anticipated are:
π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. libretexts.orgelte.hu
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and have a lower molar absorptivity (intensity) compared to π → π* transitions. libretexts.orgelte.hu
The solvent used can influence the position and fine structure of these absorption bands. msu.edu The specific wavelengths of maximum absorbance (λmax) provide qualitative information about the electronic structure of the molecule.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Near UV (200-400 nm) | High |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. ictp.it The technique relies on the scattering of X-rays by the electron clouds of the atoms within the crystal lattice. scribd.com The resulting diffraction pattern is unique to the crystal's structure and allows for the calculation of unit cell dimensions, space group symmetry, bond lengths, bond angles, and torsional angles. ictp.itlibretexts.org
For a molecule like this compound, a single-crystal XRD analysis would unambiguously confirm its molecular structure, including the tautomeric form present in the solid state (i.e., the 4-ol vs. 4-one form). It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
While specific crystallographic data for this compound is not available in the provided search results, the analysis of a similarly complex heterocyclic compound illustrates the type of data obtained. For instance, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined to crystallize in the triclinic system. mdpi.com
Table 3: Illustrative Single Crystal XRD Data Parameters
| Parameter | Description | Example Value (for an analogous compound mdpi.com) |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice. | Triclinic |
| Space Group | Describes the symmetry elements of the unit cell. | P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.9308(2), b = 10.9695(3), c = 14.7966(4) |
| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5010(10), β = 98.6180(10), γ = 103.8180(10) |
| V (ų) | The volume of the unit cell. | 900.07(5) |
| Z | The number of molecules per unit cell. | 4 |
Note: The data in this table is for an illustrative, related compound and does NOT represent this compound.
Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique highly specific to species that possess unpaired electrons. bhu.ac.innih.gov It functions by detecting the absorption of microwave radiation by an unpaired electron as it transitions between different spin states in the presence of an external magnetic field. auburn.edu This makes EPR a powerful tool for studying free radicals, transition metal complexes, and other paramagnetic species. bhu.ac.inias.ac.in
In its ground state, this compound is a diamagnetic molecule. All of its electrons are paired in bonding or non-bonding orbitals. Consequently, it does not have any unpaired electrons and is therefore "EPR-silent." This method would not be suitable for the direct structural characterization of the neutral, ground-state molecule.
However, EPR spectroscopy could be employed if this compound were to be converted into a paramagnetic species. This could be achieved through chemical or electrochemical oxidation or reduction to form a radical cation or radical anion. The resulting EPR spectrum would then provide valuable information about the distribution of the unpaired electron's spin density across the molecule, offering insights into its molecular orbitals. bhu.ac.in
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-4(1H)-cinnolinone |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| Pyridazino-indoles |
Computational Chemistry Approaches to 3 Bromocinnolin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comresearchgate.net DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. scispace.com For 3-Bromocinnolin-4-ol (B187659), DFT would be the primary tool for optimizing the molecular geometry and understanding its electronic characteristics. nih.govuni-stuttgart.de
The process begins with an initial guess of the molecular geometry. Through a self-consistent field (SCF) procedure, the Kohn-Sham equations are solved iteratively until the electron density converges. fzu.cz The forces on the atoms are then calculated, and the geometry is adjusted to minimize the total energy of the molecule, leading to a stable, optimized structure. nih.govyoutube.com
The accuracy of DFT calculations is critically dependent on the choice of the basis set and the exchange-correlation (XC) functional. mdpi.com
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains second- and third-row elements (like Bromine), a flexible basis set is required. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are common choices. nih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for the electronegative oxygen and nitrogen atoms and the polarizable bromine atom. q-chem.com
Exchange-Correlation Functional: The XC functional approximates the complex exchange and correlation interactions between electrons. fzu.cz There is a wide hierarchy of functionals, from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximations (GGAs) and hybrid functionals. q-chem.comuni-muenchen.de Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy for molecular properties. scispace.comuni-muenchen.de For specific properties or reaction types, other functionals like the M06-2X or ωB97X-D, which are designed to better handle non-covalent interactions or long-range effects, might be more suitable. masterorganicchemistry.com The choice of functional should ideally be benchmarked against experimental data or higher-level calculations for related systems if available. mdpi.com
A hypothetical comparison of basis sets for a DFT calculation on this compound might look like this:
Table 1: Hypothetical Basis Set and Functional Combinations for this compound| Functional | Basis Set | Key Features |
|---|---|---|
| B3LYP | 6-31G(d) | A common starting point for geometry optimization. |
| B3LYP | 6-311++G(d,p) | Adds more flexibility with triple-zeta quality and diffuse functions. |
| M06-2X | cc-pVTZ | A functional good for kinetics with a high-quality correlation-consistent basis set. |
Once the geometry of this compound is optimized, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.comq-chem.com This analysis serves two main purposes:
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. doubtnut.com
Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. nih.gov These frequencies, often scaled by an empirical factor to account for anharmonicity and basis set/functional limitations, can be directly compared with experimental infrared (IR) and Raman spectra. nih.govnih.gov This correlation aids in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=N vibrations, or the C-Br stretch. scirp.org
A sample of expected vibrational modes for this compound is presented below.
Table 2: Representative Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3200-3600 | Stretching of the hydroxyl group. |
| Aromatic C-H stretch | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. |
| C=N/C=C stretch | 1450-1650 | Ring stretching vibrations within the cinnoline (B1195905) core. |
| C-O stretch | 1200-1300 | Stretching of the carbon-oxygen single bond. |
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. masterorganicchemistry.com
HOMO: Represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic reactions. The HOMO is expected to have significant density on the electron-rich aromatic system and the hydroxyl group, while the LUMO density would likely be distributed over the electron-deficient diazine ring. ajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These parameters provide quantitative measures of the molecule's stability and reactivity. irjweb.compku.edu.cn
Table 3: Hypothetical Frontier Orbital Data and Reactivity Descriptors for this compound
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital. |
| E_LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 | Energy released when an electron is added. |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons. |
Reaction Pathway Elucidation and Transition State Analysis through DFT
DFT is an invaluable tool for exploring the mechanisms of chemical reactions. pku.edu.cnresearchgate.net For this compound, one could investigate reactions such as electrophilic substitution on the benzene ring or nucleophilic substitution at the bromine-bearing carbon.
This analysis involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com Locating the TS allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. libretexts.org
The activation energy (Ea) is the difference in energy between the transition state and the reactants. libretexts.org A lower activation energy corresponds to a faster reaction rate. uni-muenchen.de By calculating the activation energies for different potential reaction pathways, one can predict which reaction is kinetically favored. youtube.com
For example, to study the mechanism of a hypothetical nucleophilic substitution on this compound, one would model the approach of a nucleophile, locate the transition state for the displacement of the bromide ion, and calculate the corresponding activation energy. The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy. doubtnut.comatlanticoer-relatlantique.ca
Computational simulations provide a step-by-step view of how bonds are formed and broken during a chemical reaction. savemyexams.commatlantis.com By analyzing the geometry of the transition state and the intermediates along the reaction pathway, detailed mechanistic insights can be gained. beilstein-journals.org For instance, DFT calculations could determine whether a substitution reaction on this compound proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. pku.edu.cn These simulations can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome, guiding the rational design of synthetic routes. savemyexams.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows for the detailed study of conformational changes and the non-covalent interactions that govern how a molecule like this compound interacts with its environment, such as a biological receptor or solvent.
Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, which exists in tautomeric equilibrium with 3-bromo-4(1H)-cinnolinone, rotations around the bonds connecting substituents can lead to various low-energy conformations. sigmaaldrich.com While specific MD studies on this compound are not widely published, the principles can be inferred from studies on similar heterocyclic systems.
MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. ufms.br This is crucial because the three-dimensional shape of a molecule is a key determinant of its biological activity. The analysis would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a set period, revealing the preferred orientations and flexibility of the molecule. nih.gov
Intermolecular Interactions: MD simulations are also instrumental in understanding the intermolecular forces between this compound and other molecules. These forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to its chemical and biological behavior. nih.gov For instance, the hydroxyl group and nitrogen atoms in the cinnoline ring can act as hydrogen bond donors and acceptors, respectively, which is a critical aspect of its interaction with biological targets like enzymes or DNA. nih.govnih.gov
A typical MD simulation setup to study these interactions would involve defining the force field (a set of parameters describing the potential energy of the atoms) and the solvent model. The simulation would then track the trajectories of all atoms over nanoseconds or even microseconds, providing a dynamic picture of how the molecule interacts with its surroundings. mdpi.comlumi-supercomputer.eu Analysis of these simulations can reveal key interaction sites and the stability of the resulting molecular complexes. rsc.org
| Parameter | Typical Value/Choice | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for atoms and bonds. |
| Solvent Model | TIP3P, SPC/E (for water) | Simulates the aqueous environment of a biological system. |
| Simulation Time | 100-1000 nanoseconds | Ensures adequate sampling of conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds.
While specific QSAR models exclusively for this compound are not prominent in the literature, the methodology has been widely applied to related heterocyclic compounds, including cinnoline and quinoline (B57606) derivatives. nih.govresearchgate.net A QSAR study involving this compound would begin by creating a dataset of similar molecules with known biological activities (e.g., anticancer, antimicrobial). researchgate.net
For each molecule in the dataset, a set of molecular descriptors would be calculated. These can include:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which measure a compound's affinity for fatty versus aqueous environments.
Topological descriptors: which describe the connectivity and branching of atoms.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates these descriptors with the observed biological activity. researchgate.netimist.ma The predictive power of the resulting model is then validated using internal and external test sets of compounds. rsc.org Such a model could predict the biological activity of this compound and guide the synthesis of derivatives with potentially enhanced potency. For example, a model might reveal that increasing the steric bulk at a certain position or modifying the electronic properties of the ring system could lead to improved activity. imist.ma
Chemoinformatic Analysis of this compound and its Derivatives
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. This field provides valuable tools for understanding the properties of this compound and its derivatives in the context of broader chemical space.
A chemoinformatic analysis would typically involve calculating a wide range of molecular properties and descriptors to assess its "drug-likeness" and potential as a therapeutic agent. frontiersin.org This includes evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps predict if a compound is likely to have good oral absorption and bioavailability. frontiersin.org
| Property/Descriptor | Predicted Value/Status | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 225.04 g/mol sigmaaldrich.com | Falls within the typical range for small molecule drugs (< 500 g/mol). |
| LogP (Octanol-Water Partition) | ~1.6 - 2.0 (Estimated) | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 chemscene.com | Contributes to binding specificity with biological targets. |
| Hydrogen Bond Acceptors | 3 chemscene.com | Contributes to binding specificity with biological targets. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų (Estimated) | Predicts transport properties like cell permeability. |
| Number of Rotatable Bonds | 0 chemscene.com | Low number suggests good conformational stability. |
Furthermore, chemoinformatic methods can be used to compare this compound to databases of known drugs and bioactive molecules. This "similarity searching" can help identify potential biological targets by finding known compounds with similar structural features or property profiles. mdpi.com Analysis of a virtual library of this compound derivatives can also be performed to assess their diversity and coverage of chemical space, ensuring that a wide range of structural modifications are explored in the search for compounds with improved properties. mdpi.com This approach helps prioritize which derivatives to synthesize and test, making the drug discovery process more efficient.
Pharmacological and Biological Activity of 3 Bromocinnolin 4 Ol Derivatives
Overview of the Cinnoline (B1195905) Scaffold in Medicinal Chemistry and Drug Discovery
The cinnoline ring system, also known as 1,2-benzodiazine, is an isostere of quinoline (B57606) and isoquinoline (B145761) and has garnered considerable attention in pharmaceutical research. mdpi.compnrjournal.comnih.gov Synthetic molecules incorporating the cinnoline framework are extensively studied for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antimalarial properties. mdpi.comnih.govresearchgate.net The versatility of the cinnoline scaffold allows for chemical modifications at various positions, influencing the resulting compound's pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net This adaptability makes it a valuable template for the design and development of novel therapeutic agents. mdpi.comnih.gov
Antimicrobial Activities of Cinnoline Derivatives
In the face of growing antimicrobial resistance, the development of new and effective antimicrobial agents is a critical area of research. mdpi.com Cinnoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various microbial pathogens. mdpi.compnrjournal.comnih.gov
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of cinnoline derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, certain cinnoline-based chalcones and pyrazoline derivatives have shown activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com The antibacterial efficacy of these derivatives is often influenced by the nature and position of substituents on the cinnoline nucleus. mdpi.com For example, 6-chloro substituted compounds have been reported to be particularly potent. mdpi.com Docking studies have suggested that some cinnoline derivatives may exert their antibacterial effect by targeting enzymes like dihydrofolate reductase and DNA gyrase. researchgate.net
A study on cinnoline fused Mannich bases showed significant zones of inhibition against S. aureus and E. coli, with some compounds exhibiting activity comparable to the standard drug streptomycin. impactfactor.org Similarly, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and shown to possess antibacterial properties. pnrjournal.com
Table 1: Antibacterial Activity of Selected Cinnoline Derivatives
| Compound Type | Bacterial Strains | Observed Activity | Reference |
| Cinnoline-based chalcones and pyrazolines | B. subtilis, E. coli, S. aureus, K. pneumoniae | Potent activity with specific substitutions | mdpi.com |
| 6-chloro substituted cinnolines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Potent activity compared to norfloxacin | mdpi.com |
| Cinnoline fused Mannich bases | S. aureus, E. coli | Zone of inhibition from 10 mm to 25 mm | impactfactor.org |
| Pyrazolo[4,3-c]cinnoline derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial action | medwinpublishers.com |
| Indolo[3,2-c]cinnoline derivatives | Gram-positive bacteria | Up to 200 times more potent than streptomycin | nih.gov |
Antifungal Activity
Cinnoline derivatives have also demonstrated notable antifungal activity against a range of pathogenic fungi. mdpi.comnih.gov For example, 6-hydroxycinnolines have been found to be effective against Candida and Aspergillus species, with particular potency against Cryptococcus neoformans. mdpi.comijariie.com Cinnoline derivatives bearing a sulphonamide moiety have also been synthesized and evaluated as antifungal agents, showing activity against Candida albicans and Aspergillus niger. mdpi.com
Furthermore, pyrazole-based cinnoline derivatives have exhibited significant antifungal activity, with some compounds showing promising results against various pathogenic fungi. mdpi.com Indolo[3,2-c]cinnoline derivatives have also been reported to possess good antifungal activity, especially against C. neoformans. nih.gov
Table 2: Antifungal Activity of Selected Cinnoline Derivatives
| Compound Type | Fungal Strains | Observed Activity | Reference |
| 6-hydroxycinnolines | C. krusei, C. neoformans, A. niger | Potent activity, especially against C. neoformans | mdpi.com |
| Cinnoline sulphonamide derivatives | C. albicans, A. niger | Observed antifungal activity | mdpi.com |
| Pyrazole based cinnoline-6-sulphonamides | Various pathogenic fungi | Promising activity against resistant strains | mdpi.com |
| Indolo[3,2-c]cinnoline derivatives | Cryptococcus neoformans | Good antifungal activity | nih.gov |
| Cinnoline thiophene (B33073) and furan (B31954) derivatives | C. albicans, A. niger | Potent antifungal agents with specific substitutions | mdpi.com |
Anticancer and Antitumor Properties
The development of novel anticancer agents is a major focus of medicinal chemistry, and cinnoline derivatives have shown significant promise in this area. mdpi.comnih.govijariie.com These compounds have been investigated for their cytotoxic effects against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression. mdpi.comnih.gov
In Vitro Cytotoxicity Studies on Human Cancer Cell Lines
A variety of cinnoline derivatives have demonstrated cytotoxic activity against a broad range of human cancer cell lines. mdpi.comnih.gov For example, 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones exhibited in vitro cytotoxicity against murine and human leukemia cell lines, including multidrug-resistant strains. mdpi.comnih.gov Similarly, new dihydrobenzo[h]cinnoline-5,6-dione derivatives have shown moderate to considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds displaying IC₅₀ values below 5 µM. mdpi.com
Indolo[3,2-c]cinnoline derivatives have been found to inhibit the proliferation of leukemia, lymphoma, and solid tumor-derived cell lines at micromolar concentrations. nih.gov Furthermore, 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives displayed high cytotoxic activity against a panel of 60 human tumor cell lines, with particular efficacy against the leukemia subpanel. mdpi.comnih.gov
Table 3: In Vitro Cytotoxicity of Selected Cinnoline Derivatives
| Compound Type | Cancer Cell Lines | Key Findings | Reference |
| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | Murine (L1210) and human (K562) leukemia, K562/DX (MDR) | Active against sensitive and multidrug-resistant leukemia cells. | mdpi.comnih.gov |
| Dihydrobenzo[h]cinnoline-5,6-diones | Epidermoid carcinoma (KB), Hepatoma carcinoma (Hep-G2) | Nine derivatives with IC₅₀ values below 5µM. | mdpi.com |
| Indolo[3,2-c]cinnolines | Leukemia, lymphoma, and solid tumor-derived cell lines | Inhibition of proliferation at micromolar concentrations. | nih.gov |
| 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives | NCI-60 human tumor cell line panel | High cytotoxicity, particularly against leukemia subpanel. | mdpi.comnih.gov |
| 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives | c-Met-dependent cancer cell lines | Active against c-Met and the tested cell lines. | mdpi.comnih.gov |
Molecular Mechanisms of Action (e.g., Apoptosis Induction, Caspase Pathway Activation)
The anticancer activity of cinnoline derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death. nih.gov Several studies have elucidated the molecular mechanisms underlying this effect. For instance, 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives were found to cause apoptosis, mitochondrial depolarization, generation of reactive oxygen species, and the activation of caspase-3, caspase-8, and caspase-9. nih.gov
The induction of apoptosis by some cinnoline derivatives involves the modulation of the Bcl-2 family of proteins, which play a crucial role in regulating the mitochondrial apoptotic pathway. rsc.org This can lead to a reduction in the Bcl-2/Bax ratio, thereby promoting apoptosis. rsc.org The activation of effector caspases, such as caspase-3, is a key event in the execution phase of apoptosis. rsc.orgmdpi.com Some cinnoline derivatives have been shown to induce the activation of caspase-3, leading to the cleavage of cellular substrates and ultimately cell death. nih.govmdpi.com
Anti-inflammatory and Analgesic Effects
Cinnoline derivatives have been identified as possessing notable anti-inflammatory and analgesic properties. mdpi.comresearchgate.net Research into this area has explored various substituted cinnoline compounds to evaluate their potential in managing inflammation and pain.
One study investigated the anti-inflammatory activity of cinnoline derivatives, both with and without an attached pyrazoline ring, using the carrageenan-induced rat paw edema method. pnrjournal.com The results indicated that compounds incorporating a pyrazoline moiety exhibited significant anti-inflammatory effects. pnrjournal.com Specifically, certain cinnoline-pyrazoline compounds showed a percentage of inflammation inhibition ranging from 3.49% to 58.20%. pnrjournal.com
Table 1: Anti-inflammatory Activity of Cinnoline-Pyrazoline Derivatives
| Compound | Anti-inflammatory Activity (% Inhibition) |
|---|---|
| 5a | 58.50 |
| 5d | 55.22 |
Data sourced from a study on cinnoline derivatives' anti-inflammatory effects. pnrjournal.com
The study highlighted that compounds 5a and 5d were particularly effective, demonstrating good anti-inflammatory activity. pnrjournal.com In contrast, cinnoline derivatives lacking the pyrazoline component, such as compounds 4a, 4b, 4d, and 4f, were found to be the least potent in this assay. pnrjournal.com Additionally, other research has pointed to urea (B33335) derivatives that feature a cinnoline group as potential analgesics that may act through the antagonism of the TRPV1 receptor. mdpi.com
Antimalarial and Antitubercular Activities
The cinnoline scaffold is a recurring motif in the search for new agents to combat infectious diseases, including malaria and tuberculosis. mdpi.comresearchgate.netpnrjournal.com The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the development of novel compounds with alternative mechanisms of action. mdpi.comglobalresearchonline.net
Cinnoline derivatives have demonstrated potential in both of these areas. pnrjournal.comglobalresearchonline.net For instance, pyrazole-based cinnoline derivatives were synthesized and evaluated for their biological activities. mdpi.com One compound from this series, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide (Compound 10), was identified as being highly potent. mdpi.com It showed promising activity against resistant strains of M. tuberculosis and the protozoan parasite P. falciparum. mdpi.com
Table 2: Antimicrobial Profile of a Pyrazole-Based Cinnoline Derivative
| Compound Name | Target Organism | Activity Noted |
|---|---|---|
| 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide | M. tuberculosis (resistant strains) | Potent Activity |
| P. falciparum | Promising Activity |
Data sourced from a review on the biological properties of cinnoline derivatives. mdpi.com
Central Nervous System (CNS) Activities (e.g., Anxiolytic, Sedative)
Derivatives of the cinnoline core have also been associated with activities affecting the central nervous system (CNS). researchgate.netsioc-journal.cn Among the reported effects are sedative and anxiolytic properties, suggesting their potential as a basis for developing new psychotropic agents. mdpi.comresearchgate.netsioc-journal.cnpnrjournal.com
The broad spectrum of biological activities attributed to cinnolines includes sedative effects, as noted in several reviews of the compound class. sioc-journal.cnpnrjournal.com Furthermore, the potential for these derivatives extends to anxiolytic activity, highlighting the versatility of the cinnoline scaffold in medicinal chemistry. mdpi.comresearchgate.net While the parent compound, cinnoline, is a simple heterocyclic molecule, its derivatives have been explored for a range of pharmacological applications, including those targeting the CNS. pnrjournal.com
Other Reported Biological Activities of Cinnoline Derivatives
Beyond the specific activities detailed above, the cinnoline nucleus is a "privileged scaffold" that has been incorporated into compounds exhibiting a wide array of other biological effects. sioc-journal.cn The diverse therapeutic potential of cinnoline derivatives has been a subject of considerable research interest. pnrjournal.com
Reported biological activities for this class of compounds include:
Anticancer : Cinnoline derivatives have been investigated for their potential as antitumor agents. sioc-journal.cnpnrjournal.comglobalresearchonline.net
Antimicrobial : This includes antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.netsioc-journal.cnglobalresearchonline.net Cinoxacin, a cinnoline derivative, has been used as a common drug for urinary tract infections. mdpi.com
Antihypertensive and Antithrombotic : Some derivatives have shown potential in cardiovascular applications, including managing hypertension and thrombosis. researchgate.netpnrjournal.com
Anthelmintic : Certain cinnoline derivatives have been evaluated for their activity against parasitic worms. globalresearchonline.net
Antisecretory : This activity has also been reported for some compounds within the cinnoline family. researchgate.netpnrjournal.com
Preclinical Studies and In Vivo Efficacy Assessments
The evaluation of cinnoline derivatives often involves preclinical studies and in vivo models to ascertain their efficacy and pharmacological profile. For example, the anti-inflammatory and analgesic activities of novel compounds are commonly assessed using established animal models.
The carrageenan-induced rat paw edema model is a standard in vivo test used to determine anti-inflammatory activity. pnrjournal.com This assay was employed to evaluate the efficacy of the cinnoline-pyrazoline derivatives mentioned previously. pnrjournal.com For assessing analgesic effects, the acetic acid-induced writhing test in mice is a frequently used model of visceral pain. lpnu.ua While not specific to cinnoline derivatives, these are standard methods for evaluating such properties.
In the context of antimalarial research, in vivo efficacy is often tested in rodent models of malaria, such as those using Plasmodium berghei. nih.govmdpi.com Such studies are crucial for determining whether the potent in vitro activity of a compound translates to a therapeutic effect in a living organism. mdpi.com Similarly, antitubercular activity is assessed in vitro against sensitive and resistant strains of M. tuberculosis before potentially moving to in vivo infection models. nih.gov
Structure Activity Relationship Sar Studies of 3 Bromocinnolin 4 Ol Analogs
Impact of Halogen Substitution (Bromine) at Position 3 on Biological Activity
The presence and position of halogen substituents on the cinnoline (B1195905) ring are known to significantly modulate the biological profile of the resulting compounds. ijariit.com Specifically, the bromine atom at the C-3 position of the cinnolin-4-ol core introduces unique electronic and steric properties that can influence its interaction with biological targets.
Halogenation, in general, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. In the context of cinnoline derivatives, halogen substitutions have been associated with increased anti-inflammatory, analgesic, and antimicrobial activities. ijariit.comthepharmajournal.com For instance, studies on various cinnoline derivatives have shown that compounds substituted with halogens like chlorine, fluorine, and bromine often exhibit potent antibacterial and antifungal properties. ijariit.comthepharmajournal.com Fluorine and bromine substitutions, in particular, have been linked to an increase in the antitumor activity of certain cinnoline-based compounds. ijariit.com
The specific placement of the bromine at position 3 in 3-bromocinnolin-4-ol (B187659) is crucial. This can be contrasted with other halogenated cinnolines where the position of the halogen dictates the potency and type of activity. For example, 6-chloro substituted cinnoline derivatives have been identified as potent antibacterial agents. nih.govmdpi.com The conversion of this compound into 3,4-dibromocinnoline highlights the reactivity of this position and provides a route to further functionalization and exploration of SAR. thieme-connect.de
Influence of the Hydroxyl Group at Position 4 on Receptor Binding and Biological Activity
The hydroxyl group at the C-4 position of the cinnoline ring is a key functional group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. This group's ability to act as both a hydrogen bond donor and acceptor significantly influences the molecule's pharmacological properties.
In many heterocyclic compounds, a hydroxyl group can be crucial for anchoring the ligand within the active site of a receptor or enzyme. For instance, in studies of other bioactive molecules, the replacement of a hydroxyl group can lead to a substantial loss of activity, underscoring its importance. The tautomeric equilibrium between the -ol and -one forms (cinnolin-4-ol and cinnolin-4(1H)-one) is also an important consideration, as the predominant form under physiological conditions will dictate the nature of its interactions. The ketone group in the cinnolin-4(1H)-one form, for example, can impact solubility and hydrogen-bonding capacity.
Research on related cinnoline derivatives has shown that modifications at the C-4 position can drastically alter biological activity. For example, cinnoline derivatives with an ester function at C-4 have been investigated as human neutrophil elastase (HNE) inhibitors, where the ester is the point of attack by the enzyme's active site serine residue. nih.govresearchgate.nettandfonline.com This indicates that while the hydroxyl group itself is important, its derivatization can lead to new mechanisms of action.
Role of Cinnoline Core Modifications on the Pharmacological Profile
The cinnoline nucleus serves as a versatile scaffold in medicinal chemistry, and modifications to this core structure have led to a diverse array of biological activities. nih.govmdpi.comzenodo.org The arrangement of the two nitrogen atoms in the cinnoline ring (1,2-diazanaphthalene) creates a unique electronic distribution compared to its isomers like quinoline (B57606) and isoquinoline (B145761), which influences its binding affinities for various biological targets. nih.gov
Alterations to the cinnoline core can be achieved through several strategies, including:
Ring Fusion: Fusing other heterocyclic rings to the cinnoline scaffold has been a successful approach to generate novel compounds with enhanced or different pharmacological profiles. For example, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and psychotropic potential. mdpi.com
Introduction of Substituents: The nature and position of substituents on the benzene (B151609) portion of the cinnoline ring can dramatically affect activity. Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., nitro, halogens) can alter the electronic properties of the entire molecule, impacting its reactivity and interaction with biological targets. nih.gov For instance, the introduction of electron-donating groups has been shown to increase potency against certain cancer cell lines.
Modification of Existing Functional Groups: As discussed previously, derivatization of the hydroxyl group at C-4 or substitution of the bromine at C-3 can lead to compounds with different biological activities.
These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of cinnoline-based drug candidates. ontosight.ai
Positional Isomer Effects (e.g., Comparison with 6-Bromocinnolin-4-ol (B1266991) and 7-Bromocinnolin-4-ol)
The position of the bromine atom on the cinnoline ring has a profound effect on the compound's biological activity. Comparing this compound with its positional isomers, such as 6-bromocinnolin-4-ol and 7-bromocinnolin-4-ol, reveals the importance of substituent placement in determining the pharmacological profile.
6-Bromocinnolin-4-ol: This isomer has been investigated for its potential antitumor and anti-inflammatory properties. lookchem.com The bromine atom at the C-6 position is thought to enhance the compound's reactivity and interaction with biological targets. lookchem.com It is considered a valuable intermediate in the development of new cancer treatments. lookchem.com
7-Bromocinnolin-4-ol: This compound has been studied for its potential antimicrobial and anticancer activities. Research suggests that its mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of signaling pathways involved in cancer cell proliferation.
The differing biological activities of these positional isomers underscore the sensitivity of the cinnoline scaffold to the location of substituents. The electronic and steric environment around the bromine atom and the hydroxyl group changes with their position on the ring, leading to different interactions with biological macromolecules.
Table of Comparison of Bromocinnolin-4-ol Isomers:
| Compound | Reported Biological Activities | Reference(s) |
|---|---|---|
| This compound | (Implied from general cinnoline SAR) | ijariit.comthieme-connect.de |
| 6-Bromocinnolin-4-ol | Antitumor, Anti-inflammatory | lookchem.com |
| 7-Bromocinnolin-4-ol | Antimicrobial, Anticancer | |
Substituent Effects on Biological Target Interactions
The nature of substituents on the cinnoline ring plays a pivotal role in determining the type and strength of interactions with biological targets. These effects can be broadly categorized into electronic, steric, and hydrophobic effects.
Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., hydroxyl, methoxy groups) can significantly alter the electron density distribution within the cinnoline ring system. This, in turn, affects the pKa of ionizable groups and the ability of the molecule to participate in electrostatic or hydrogen bonding interactions. For example, electron-withdrawing substituents are often associated with good antibacterial activity. ijariit.com
Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of a receptor or enzyme. Bulky substituents may prevent optimal binding, while smaller substituents might not provide enough surface area for favorable van der Waals interactions.
Hydrophobic Effects: The addition of nonpolar substituents can increase the lipophilicity of a compound, which can be advantageous for crossing biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
The interplay of these effects is complex and often target-dependent. For instance, in the development of human neutrophil elastase (HNE) inhibitors based on the cinnoline scaffold, the orientation of a 3-methylbenzoyl fragment was found to be important for inhibitory activity. tandfonline.com
Ligand-Receptor Binding Studies and Molecular Docking Analysis
To elucidate the molecular basis of the biological activity of this compound and its analogs, ligand-receptor binding studies and molecular docking simulations are invaluable tools. These techniques provide insights into how these compounds interact with their biological targets at an atomic level.
Ligand-Receptor Binding Studies: These experimental techniques, such as radioligand binding assays, can determine the affinity of a compound for a specific receptor. For example, studies on cinnoline derivatives have assessed their binding affinity for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, to evaluate their potential as atypical antipsychotics. researchgate.net
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. bepls.com Docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, molecular docking of cinnoline derivatives into the active site of HNE revealed two potential binding modes: one where the cinnolin-4(1H)-one scaffold is attacked at an amido moiety, and another where an ester function at C-4 is the point of attack. nih.govresearchgate.nettandfonline.com Such studies can rationalize observed SAR and guide the design of new, more potent analogs. mdpi.comthesciencein.orgresearchgate.net
These computational and experimental approaches are complementary and essential for a comprehensive understanding of the SAR of this compound analogs, ultimately facilitating the development of novel therapeutic agents.
Future Research Directions and Therapeutic Prospects for 3 Bromocinnolin 4 Ol
Design and Synthesis of Novel 3-Bromocinnolin-4-ol (B187659) Derived Lead Compounds
The design and synthesis of new lead compounds based on the this compound core are pivotal for expanding the therapeutic potential of the cinnoline (B1195905) class. The bromine atom at the 3-position is particularly amenable to various coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Similarly, the hydroxyl group at the 4-position can be functionalized to modulate the compound's physicochemical properties, such as solubility and membrane permeability.
Recent synthetic strategies have focused on creating libraries of derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. For instance, the development of cinnoline-based inhibitors of phosphoinositide 3-kinase (PI3K) has shown promise in cancer therapy. amazonaws.com The synthesis of these novel analogs often involves multi-step reaction sequences, starting from readily available precursors.
| Derivative Type | Synthetic Approach | Potential Therapeutic Application |
| C-3 Substituted Analogs | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Kinase inhibition, anticancer, antimicrobial |
| O-4 Alkylated/Acylated Derivatives | Williamson ether synthesis, esterification | Improved pharmacokinetic properties |
| Fused-ring Systems | Intramolecular cyclization reactions | Novel heterocyclic scaffolds with unique biological activities |
Exploration of New Therapeutic Targets and Disease Areas for Cinnoline Derivatives
While cinnoline derivatives have been extensively studied for their anticancer, antibacterial, and anti-inflammatory properties, there is a growing interest in exploring their potential against other diseases. zenodo.orgijariie.compnrjournal.com The structural similarity of cinnolines to other biologically active heterocycles like quinolines and isoquinolines suggests that they may interact with a broad range of biological targets. pnrjournal.com
Emerging research areas for cinnoline derivatives include:
Antiviral Activity: Certain cinnoline derivatives have shown activity against viruses such as the hepatitis B virus and influenza virus. ijariie.com Further investigation into their mechanisms of action could lead to the development of new antiviral drugs.
Neurodegenerative Diseases: The modulation of targets within the central nervous system (CNS) by cinnoline analogs is an area of active research. For example, some derivatives have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 7 (mGlu7), a potential target for treating neurological disorders. nih.gov
Parasitic Infections: Cinnoline-based compounds have demonstrated activity against parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.com
Prodrug Strategies and Drug Delivery Systems for this compound Analogs
To enhance the therapeutic efficacy and overcome the limitations of this compound analogs, such as poor solubility or unfavorable pharmacokinetic profiles, prodrug strategies and advanced drug delivery systems are being explored. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. mdpi.com
Prodrug Approaches:
Ester and Carbamate (B1207046) Prodrugs: The hydroxyl group of this compound can be converted into ester or carbamate linkages. mdpi.comewadirect.com These prodrugs can exhibit improved membrane permeability and are designed to be cleaved by endogenous enzymes to release the active drug at the target site.
Phosphate (B84403) Prodrugs (ProTide Technology): This strategy involves masking a phosphate group to improve cell penetration and bypass resistance mechanisms. frontiersin.orgfrontiersin.org While more commonly applied to nucleoside analogs, the principles could be adapted for hydroxyl-containing compounds like this compound.
Drug Delivery Systems:
Nanoparticle Formulations: Encapsulating cinnoline derivatives within nanoparticles can improve their solubility, stability, and biodistribution. mdpi.com This approach can also enable targeted delivery to specific tissues or cells, reducing off-target toxicity.
Microcapsules: Natural microcapsules, such as sporopollenin (B1173437) exines, have been investigated for the encapsulation and release of cinnoline derivatives. rsc.org
Combination Therapies Involving this compound Derivatives
Combining this compound derivatives with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. mdpi.comefpia.eu This approach is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
For example, a cinnoline derivative that inhibits a specific kinase could be combined with a standard chemotherapeutic agent to achieve a synergistic effect. nih.gov Studies have shown that combining natural compounds like terpinen-4-ol with conventional anticancer drugs can lead to enhanced growth inhibition of cancer cells. plos.org Similarly, combination therapies are being developed to combat antibiotic-resistant bacterial infections. rsc.org
| Combination Partner | Rationale | Potential Disease Target |
| Standard Chemotherapy (e.g., Fluorouracil, Oxaliplatin) | Synergistic cytotoxicity, overcoming resistance | Colorectal Cancer, Pancreatic Cancer |
| Targeted Therapies (e.g., EGFR inhibitors) | Overcoming resistance to targeted agents | Non-Small Cell Lung Cancer |
| Antibiotics | Combating resistant bacterial strains | Bacterial Infections |
| Immunotherapies | Enhancing the anti-tumor immune response | Various Cancers |
Overcoming Challenges in the Drug Development Pipeline for Cinnoline Derivatives
Despite the therapeutic promise of cinnoline derivatives, several challenges need to be addressed to successfully bring them to the clinic. These hurdles span the entire drug development pipeline, from initial discovery to clinical trials.
A significant challenge in the synthesis of cinnolines can be the low regioselectivity of certain reactions. ijariie.com The development of more efficient and selective synthetic methods is crucial for producing these compounds on a larger scale.
Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds is a major undertaking. Issues such as poor solubility, metabolic instability, and off-target effects can hinder the development of promising candidates. nih.gov The increasing complexity of clinical trial design and the regulatory landscape for combination therapies also present significant hurdles. efpia.eu
Potential for Industrial Applications Beyond Medicinal Chemistry
The unique chemical and physical properties of the cinnoline ring system suggest potential applications beyond the pharmaceutical industry. The bromine atom in this compound, for instance, can influence the material's properties. lookchem.com
Potential non-medicinal applications include:
Materials Science: Cinnoline derivatives have been studied for their use in materials science. ijariie.com Their aromatic and heterocyclic nature can impart interesting electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.
Agrochemicals: The biological activity of cinnoline derivatives could be harnessed for the development of new pesticides or herbicides. Their structural similarity to other nitrogen-containing heterocycles used in agriculture suggests this as a plausible area for exploration.
Luminescent Materials: The inherent fluorescence of some cinnoline derivatives makes them suitable for applications as luminescent probes or in imaging technologies. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromocinnolin-4-ol, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves bromination of cinnolin-4-ol derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C) in anhydrous solvents (e.g., DMF or THF). Key parameters include stoichiometric ratios, reaction time, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Validate purity using HPLC (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers at pH 2–12 (e.g., HCl/NaOH solutions) and temperatures (25°C, 40°C, 60°C). Monitor degradation via UV-Vis spectroscopy (λ = 250–400 nm) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (4°C, desiccated) .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases or receptors), and what experimental models validate its selectivity?
- Methodological Answer : Perform in vitro binding assays (e.g., fluorescence polarization or SPR) using recombinant proteins (e.g., p38 MAP kinase) to determine . Validate selectivity via competitive inhibition studies against a panel of 50+ kinases. Use molecular docking (AutoDock Vina) to predict binding poses, followed by mutagenesis (e.g., Ala-scanning) to confirm critical residues .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values across studies)?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate variables:
- Factor 1 : Batch-to-batch purity variations (address via strict QC protocols).
- Factor 2 : Assay conditions (e.g., ATP concentration in kinase assays).
- Factor 3 : Cell-line specificity (compare results across HEK293 vs. HeLa cells).
Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies .
Q. How can computational methods predict the metabolic pathways of this compound, and what experimental validation is required?
- Methodological Answer : Employ in silico tools (e.g., GLORYx for phase I/II metabolism prediction) to identify likely metabolites (e.g., hydroxylation at C-6 or dehalogenation). Validate using hepatocyte incubation (rat/human) with LC-QTOF-MS to detect metabolites. Compare with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic pathways .
Data Contradiction and Experimental Design
Q. What statistical approaches are recommended for analyzing outliers in dose-response studies of this compound?
- Methodological Answer : Apply Grubbs’ test to identify significant outliers. For dose-response curves, use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) with outlier-robust methods like RANSAC. Replicate experiments in triplicate across independent labs to distinguish technical vs. biological variability .
Q. How do solvent polarity and counterion choice affect the crystallinity and bioactivity of this compound?
- Methodological Answer : Screen solvents (e.g., DMSO, ethanol, acetonitrile) and counterions (e.g., HCl, sodium salts) using high-throughput crystallization (HT-XRD). Correlate crystal lattice parameters (from PXRD) with solubility (via shake-flask method) and in vitro activity. Pareto optimization can balance solubility vs. potency .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
